6-Bromo-5-iodopyridin-2-ol
Overview
Description
Scientific Research Applications
Synthesis of Pentasubstituted Pyridines
6-Bromo-5-iodopyridin-2-ol serves as a valuable building block in medicinal chemistry research, particularly for the synthesis of pentasubstituted pyridines. For instance, Wu et al. (2022) demonstrated the synthesis of unique halogen-rich intermediates, which upon further chemical manipulations, can lead to a variety of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).
Creation of Functionalized Pyridines
This chemical compound is used in the creation of functionalized pyridine derivatives, a process highlighted by Song et al. (2004). They described the synthesis of 5-bromopyridyl-2-magnesium chloride, which was then used to afford a range of functionalized pyridine derivatives, showcasing its importance in the development of compounds like Lonafarnib, a potent anticancer agent (Song et al., 2004).
Crystal Structure Analysis
Bunker et al. (2008) explored the crystal structure of a compound derived from 3-amino-5-bromopyridine and iodine, which yields 3-amino-5-bromo-2-iodopyridine. The study of its crystal structure, featuring weak intermolecular hydrogen bonds, is crucial for understanding the compound's properties and potential applications (Bunker et al., 2008).
Study of Chemoselective Reactions
The compound is also significant in studying chemoselective reactions, as illustrated by Rivera et al. (2019). They examined 4-Bromo-2,3,5-trichloro-6-iodopyridine in chemoselective Sonogashira reactions, providing efficient access to various alkynylated pyridines, which were further analyzed for their fluorescence properties (Rivera et al., 2019).
Direct Preparation in Coupling Reactions
Rieke and Kim (2011) developed a method for the direct preparation of 5-bromo-2-pyridylzinc iodide, derived from 5-bromo-2-iodopyridine. This method facilitates the use of the compound in various coupling reactions, expanding its applicability in synthesizing cross-coupling products (Rieke & Kim, 2011).
Electrocatalytic Synthesis
Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of bromo and chloropyridine. This study highlights the compound's role in electrosynthesis processes, particularly in the presence of CO2 (Gennaro et al., 2004).
Future Directions
Properties
IUPAC Name |
6-bromo-5-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZQQIRUODWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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